Bistheonellide A Bistheonellide A Bistheonellide A is a natural product found in Theonella swinhoei and Theonella with data available.
Brand Name: Vulcanchem
CAS No.: 105304-96-9
VCID: VC20751318
InChI: InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1
SMILES: CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC
Molecular Formula: C74H128O20
Molecular Weight: 1337.8 g/mol

Bistheonellide A

CAS No.: 105304-96-9

Cat. No.: VC20751318

Molecular Formula: C74H128O20

Molecular Weight: 1337.8 g/mol

* For research use only. Not for human or veterinary use.

Bistheonellide A - 105304-96-9

Specification

CAS No. 105304-96-9
Molecular Formula C74H128O20
Molecular Weight 1337.8 g/mol
IUPAC Name (1R,3S,5E,9S,10S,11R,13S,14S,15S,17S,21R,23S,25E,29S,30S,31R,33S,34S,35S,37S)-3,11,13,23,31,33-hexahydroxy-9,29-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione
Standard InChI InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1
Standard InChI Key CNXAVQHYRALFDY-VIPNGKGCSA-N
Isomeric SMILES C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C
SMILES CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC
Canonical SMILES CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC

Introduction

Biosynthetic Origins

Bacterial Producers

The theonellamide family compounds are produced by uncultivated bacteria that live symbiotically within marine sponges. Specifically, bacteria belonging to the candidate genus "Candidatus Entotheonella" have been identified as producers of diverse specialized metabolites in Theonella sponges .

Biosynthetic Gene Clusters

The biosynthesis of theonellamide-family compounds involves complex gene clusters encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These biosynthetic assembly lines incorporate unusual amino acids and perform various modifications to create the final natural products .

Enzymatic Machinery

The enzymatic machinery for theonellamide biosynthesis is distributed across different genomic regions and involves numerous enzymes with specialized functions:

  • PKS modules that incorporate and modify polyketide portions

  • NRPS modules that activate and incorporate amino acids

  • Post-assembly line modification enzymes for hydroxylation, glycosylation, and other transformations

Domain Analysis of Related Biosynthetic Systems

The following table shows the distribution of catalytic domains in three variants of Entotheonella species, which likely have similar biosynthetic capabilities to those that would produce Bistheonellide A:

Domain typeCa. E. serta TSWA1Ca. E. factor TSY1Ca. E. gemina TSY2
NRPS
Adenylation464411
(Known compounds)(11)(26)(0)
Condensation434011
Peptidyl-carrier protein455011
Thioesterase1153
Other NRPS domain685
PKS
Ketosynthase34255
(Known compounds)(22)(16)(0)
Acyltransferase17146
trans-AT docking19120
Ketoreductase21194
Dehydratase1181
Acyl-carrier protein33213
Thioesterase442
Type III PKS system211
Other PKS domain12113
RiPP
RiPP precursors045
RiPP maturation enzymes167
Terpene/Ectoine/Indolocarbazole331
Total30827579

This table illustrates the rich enzymatic diversity present in Entotheonella bacteria, which enables them to produce complex natural products like the theonellamides .

Unique Enzymatic Features

Loading Module Specificity

One interesting feature of theonellamide biosynthesis is the loading module that initiates assembly. In related compounds, the N-terminal AT-ACP didomain module of TnaA likely loads either phenylacetyl- or 4-bromophenylacetyl-CoA to initiate biosynthesis .

Missing Adenylation Domains

The biosynthetic assembly lines for theonellamides feature unusual architecture, including modules that lack adenylation domains. This is a rare feature observed in only a few other non-ribosomal peptide synthetases .

Post-Assembly Modifications

Several post-assembly modifications are required to generate the final structures of theonellamide compounds, including:

  • Histidine N-glycosylation catalyzed by glycosyltransferases

  • Hydroxylations of amino acid residues by dedicated hydroxylases

  • Radical S-adenosylmethionine methyltransferase-catalyzed methylations

  • Formation of unique C-N bridges between amino acid side chains

Research Challenges and Future Directions

Cultivation Challenges

One of the major challenges in studying compounds like Bistheonellide A is that their bacterial producers are difficult or impossible to cultivate in laboratory settings. This necessitates metagenomics approaches to study their biosynthetic potential .

Structural Elucidation

Complete structural elucidation of complex natural products like Bistheonellide A typically requires a combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. Future research should focus on obtaining sufficient quantities of the compound for comprehensive structural analysis.

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